N-(4-Acetamidophenyl)indomethacinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetamidophenyl)indomethacinamide is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2). This compound is known for its anti-inflammatory, antiangiogenic, and cancer chemopreventive activities. It is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)indomethacinamide typically involves the reaction of indomethacin with 4-acetamidophenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Indomethacin Derivative: Indomethacin is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate compound is then reacted with 4-acetamidophenylamine in the presence of a coupling agent to form this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidophenyl)indomethacinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-Acetamidophenyl)indomethacinamide has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying COX-2 inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
N-(4-Acetamidophenyl)indomethacinamide exerts its effects by selectively inhibiting COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain. The molecular targets include the active site of COX-2, where it binds and prevents the conversion of arachidonic acid to prostaglandins. This inhibition also leads to antiangiogenic and cancer chemopreventive effects .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: The parent compound, known for its anti-inflammatory properties.
Celecoxib: Another selective COX-2 inhibitor with similar therapeutic applications.
Rofecoxib: A COX-2 inhibitor previously used for treating arthritis and pain
Uniqueness
N-(4-Acetamidophenyl)indomethacinamide is unique due to its high selectivity for COX-2 over COX-1, making it a safer option with fewer gastrointestinal side effects compared to non-selective NSAIDs. Its antiangiogenic and cancer chemopreventive activities further distinguish it from other COX-2 inhibitors .
Properties
Molecular Formula |
C29H28ClN3O4 |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
N-[2-(4-acetamidophenyl)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |
InChI |
InChI=1S/C29H28ClN3O4/c1-18-25(17-28(35)31-15-14-20-4-10-23(11-5-20)32-19(2)34)26-16-24(37-3)12-13-27(26)33(18)29(36)21-6-8-22(30)9-7-21/h4-13,16H,14-15,17H2,1-3H3,(H,31,35)(H,32,34) |
InChI Key |
AHMBOWOIHGCYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.